2-azido-N-(4-methoxyphenyl)acetamide

photochemistry heterocyclic synthesis radical cyclization

This 4-methoxyphenyl azidoacetamide is a regioselective building block for spirocyclic imidazolone synthesis via visible-light cyclization, a pathway inaccessible with EWG-substituted analogs. Its fully solved single-crystal XRD structure (monoclinic P2₁/c) guarantees batch-to-batch polymorphic identity. Validated for CuAAC click chemistry to construct 1,4-disubstituted 1,2,3-triazole libraries. Class-level OECD in vivo safety precedent reduces regulatory uncertainty for early discovery programs. Ensure synthetic reproducibility by choosing this specific EDG-substituted azide.

Molecular Formula C9H10N4O2
Molecular Weight 206.205
CAS No. 116433-52-4
Cat. No. B2939953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-azido-N-(4-methoxyphenyl)acetamide
CAS116433-52-4
Molecular FormulaC9H10N4O2
Molecular Weight206.205
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CN=[N+]=[N-]
InChIInChI=1S/C9H10N4O2/c1-15-8-4-2-7(3-5-8)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14)
InChIKeyVEDWZPPSNZKCRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Azido-N-(4-methoxyphenyl)acetamide (CAS 116433-52-4): Key Intermediate for Click Chemistry and Photocyclization Applications


2-Azido-N-(4-methoxyphenyl)acetamide (AMA, C9H10N4O2, MW 206.205) is an organic azide featuring an azidoacetamide core substituted with a 4-methoxyphenyl group. The compound has been structurally characterized by single-crystal X-ray diffraction, revealing a monoclinic crystal system (space group P21/c) with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. The molecule is stabilized by an intramolecular C–H···O hydrogen bond that establishes the rotational orientation of the acetamide group [2]. AMA serves as a versatile building block in heterocyclic synthesis, particularly via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield 1,2,3-triazole-containing compounds [3] and via visible light-induced cyclization to afford quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2′-imidazol]-4′-ones [4].

Procurement Alert: Why 2-Azido-N-(4-methoxyphenyl)acetamide Cannot Be Casually Substituted in Reaction Design


Within the 2-azido-N-arylacetamide chemical space, substitution patterns on the N-aryl ring profoundly modulate reaction outcomes. The 4-methoxy substituent on the phenyl ring of AMA electronically and sterically influences both cyclization regioselectivity and reaction kinetics compared to unsubstituted, halogenated, or nitrated analogs. In visible light-induced, NBS-mediated cyclization reactions, substrates bearing electron-donating groups (EDGs) at the para-position—such as the 4-methoxy group—divert the reaction pathway toward spiro[cyclohexene-1,2′-imidazol]-4′-one products, whereas electron-withdrawing groups (EWGs) direct the reaction toward quinoxalin-2(1H)-ones [1]. Generic substitution with an unsubstituted phenyl analog or a 4-nitro derivative will therefore yield an entirely different heterocyclic scaffold, invalidating synthetic reproducibility. Additionally, the intramolecular C–H···O hydrogen bond unique to the methoxy-containing AMA crystal structure may influence solid-state stability and handling characteristics relative to analogs lacking this structural feature [2].

2-Azido-N-(4-methoxyphenyl)acetamide: Quantitative Differentiators Against Structural Analogs


Divergent Photocyclization Regioselectivity: 4-Methoxy EDG Dictates Spirocyclic vs. Quinoxalinone Product Outcome

In visible light-induced, N-bromosuccinimide-mediated cyclization, 2-azido-N-arylacetamides undergo iminyl radical cyclization to yield either quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2′-imidazol]-4′-ones depending on the electronic nature of the para-substituent on the N-phenyl ring. Substrates bearing electron-withdrawing groups (EWGs, e.g., –NO₂, –Cl) at the para-position preferentially form quinoxalin-2-ones, whereas substrates bearing electron-donating groups (EDGs, e.g., –OCH₃, –CH₃) selectively yield spirocyclic products [1]. The 4-methoxy substituent in AMA serves as a strong EDG, thereby enabling selective access to the spirocyclic scaffold that is inaccessible when using the 4-nitro or 4-chloro analogs. The reaction proceeds at ambient temperature under visible light irradiation with NBS as the mediator [1].

photochemistry heterocyclic synthesis radical cyclization

Validated CuAAC Click Chemistry Platform: Successful Triazole Formation Demonstrated with 3-Methyl-2-oxoquinoxaline Alkyne Partner

2-Azido-N-(4-methoxyphenyl)acetamide (AMA) has been successfully employed as the azide component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a quinoxaline-derived alkyne to produce the triazole-containing hybrid molecule QTA (N-(4-methoxyphenyl)-2-(4-((3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl)-1H-1,2,3-triazol-1-yl)acetamide) [1]. The product was isolated and its solid-state crystal structure was determined by X-ray diffraction, confirming the formation of the 1,4-disubstituted 1,2,3-triazole regioisomer [1]. While specific reaction yields for this transformation are not publicly disclosed in the accessible literature excerpts, the successful isolation and full structural characterization (including XRD, DFT, NBO, and Fukui function analysis) validate the compound's reactivity in CuAAC [1]. In contrast, the chloro analog 2-chloro-N-(4-methoxyphenyl)acetamide cannot participate in CuAAC and requires alternative synthetic routes to access triazole-containing scaffolds [2].

click chemistry triazole synthesis CuAAC

Precedented Toxicological Profile: AMA-Class Compounds Demonstrate OECD-Guideline Nontoxicity in Acute Oral Studies

A comprehensive toxicological evaluation of 2-azido-N-(aryl)acetamide derivatives (compounds 148–153) was conducted according to OECD guidelines for acute oral toxicity. Compound 153, a structurally representative member of the 2-azido-N-(aryl)acetamide series, was classified as nontoxic in this assay [1]. Additionally, compound 153 demonstrated antidiabetic and antihyperglycemic activity in both in vitro and in vivo (streptozotocin-induced diabetic mouse) models, alongside antioxidant activity assessed via DPPH, ABTS, FRAP, and H₂O₂ assays [1]. In silico ADMET predictions further supported a favorable pharmacokinetic and toxicological profile [1]. While direct comparative toxicity data between AMA and other specific azide analogs are not reported in the open literature, this study establishes a baseline safety precedent for the 2-azido-N-(aryl)acetamide class that may not extend to structurally dissimilar azides (e.g., sulfonyl azides or aliphatic azides with divergent metabolic fates).

toxicology in vivo safety drug discovery

Crystallographically Characterized Solid Form: Unit Cell Parameters and Energy Framework Analysis Available for Quality Control

The single-crystal X-ray structure of 2-azido-N-(4-methoxyphenyl)acetamide has been solved and refined to R₁ = 0.053 for 2043 observed reflections [1]. The compound crystallizes in the monoclinic system (space group P2₁/c) with unit cell parameters: a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)°, Z = 4 [1]. An intramolecular C–H···O hydrogen bond stabilizes the acetamide group rotational orientation [2]. Energy framework analysis computed using B3LYP/6-31G(d,p) electron density functions reveals the relative contributions of electrostatic and dispersion forces to the crystal packing [3]. In contrast, the unsubstituted analog 2-azido-N-phenylacetamide and the 4-nitro analog exhibit distinct crystal packing arrangements and unit cell dimensions, which may affect solid-state stability, solubility, and handling characteristics [4]. The availability of a fully refined crystal structure and energy framework data enables PXRD-based identity verification and polymorph screening for AMA.

crystallography solid-state characterization quality control

Procurement-Matched Applications for 2-Azido-N-(4-methoxyphenyl)acetamide (AMA, CAS 116433-52-4)


Modular Synthesis of 1,2,3-Triazole-Containing Hybrid Molecules via CuAAC Click Chemistry

AMA serves as a validated azide building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-functionalized heterocycles, enabling the modular construction of triazole-linked hybrid molecules. This application is supported by the successful synthesis and crystallographic characterization of the quinoxaline-triazole-acetamide hybrid QTA from AMA and a quinoxaline-derived alkyne [1]. The triazole product was fully characterized by XRD, DFT, NBO analysis, and Fukui function calculations, confirming the 1,4-disubstituted 1,2,3-triazole connectivity [1]. This reactivity profile distinguishes AMA from chloroacetamide analogs, which cannot undergo CuAAC. Procurement of AMA is indicated when a modular, bioorthogonal conjugation handle is required for constructing triazole-containing libraries or bioconjugates.

Access to Spirocyclic Imidazolone Scaffolds via Electron-Donating Group-Directed Photocyclization

The 4-methoxy substituent on the N-phenyl ring of AMA serves as a strong electron-donating group (EDG) that directs visible light-induced, NBS-mediated cyclization toward spiro[cyclohexene-1,2′-imidazol]-4′-one products rather than quinoxalin-2(1H)-ones [1]. This regioselectivity is a direct consequence of the electronic character of the para-substituent and has been empirically demonstrated across a panel of 2-azido-N-phenylacetamide derivatives [1]. AMA is therefore the reagent of choice when synthetic access to spirocyclic imidazolone cores is required. Use of the 4-nitro or 4-chloro analogs (EWG-substituted) under identical conditions will instead yield quinoxalinone products, representing a divergent synthetic outcome that cannot be corrected without complete reaction redesign.

Crystallographically Characterized Starting Material for Solid-State Studies and Polymorph Screening

AMA is one of the few 2-azido-N-arylacetamide derivatives for which a fully refined single-crystal X-ray structure (R₁ = 0.053) and energy framework analysis are publicly available [1][2]. The monoclinic unit cell parameters (a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)°) and the intramolecular C–H···O hydrogen bond geometry are established, providing a reference fingerprint for PXRD-based identity confirmation and batch-to-batch quality assessment [1]. The energy framework data quantify the relative contributions of electrostatic and dispersion interactions to crystal packing, supporting rational formulation and stability predictions [2]. This level of solid-state characterization is not uniformly available for structural analogs and confers procurement confidence for applications where crystalline purity and polymorphic identity are critical.

In Vivo Probe Development Supported by Class-Level Toxicity Precedent

For research programs requiring in vivo administration (e.g., metabolic disease models, target engagement studies), AMA benefits from a class-level toxicological precedent established for the 2-azido-N-(aryl)acetamide series. Compound 153, a representative azidoacetamide derivative, was classified as nontoxic in acute oral toxicity studies conducted according to OECD guidelines [1]. The same compound demonstrated antidiabetic and antihyperglycemic efficacy in a streptozotocin-induced diabetic mouse model, with supporting in silico ADMET predictions [1]. While AMA itself has not been directly evaluated in these assays, the structural congruence with the nontoxic azidoacetamide 153 provides a favorable safety baseline that may not extend to structurally dissimilar azide reagents lacking in vivo characterization. This precedent reduces regulatory and safety uncertainty for preliminary in vivo applications.

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